2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 609795-88-2
VCID: VC15559079
InChI: InChI=1S/C20H24N2O4S/c1-4-14-5-7-15(8-6-14)18-17(19(24)26-11-10-25-3)13(2)21-20-22(18)16(23)9-12-27-20/h5-8,18H,4,9-12H2,1-3H3
SMILES:
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5 g/mol

2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 609795-88-2

Cat. No.: VC15559079

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate - 609795-88-2

Specification

CAS No. 609795-88-2
Molecular Formula C20H24N2O4S
Molecular Weight 388.5 g/mol
IUPAC Name 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C20H24N2O4S/c1-4-14-5-7-15(8-6-14)18-17(19(24)26-11-10-25-3)13(2)21-20-22(18)16(23)9-12-27-20/h5-8,18H,4,9-12H2,1-3H3
Standard InChI Key ULLBWXQOLLAKSY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC

Introduction

2-Methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound featuring a pyrimido[2,1-b] thiazine core. This compound is notable for its unique structural framework, which includes a methoxyethyl ester and an ethylphenyl substituent. These functional groups contribute to its chemical properties and potential biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 418.46 g/mol .

Synthesis

The synthesis of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the Pyrimido[2,1-b]13Thiazine Core: This involves condensation reactions between appropriate precursors.

  • Introduction of the Methoxyethyl Ester Group: Typically achieved through esterification reactions.

  • Attachment of the 4-Ethylphenyl Substituent: Often involves cross-coupling reactions or direct substitution methods.

Potential Biological Activities

Compounds with similar structural features to 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate often exhibit a range of pharmacological effects. These may include antimicrobial, anticancer, and antidepressant activities, depending on the specific substituents and the core structure.

CompoundStructure FeaturesNotable Activities
8-Methyl-4-Oxo-Pyrimido[2,1-b] Thiazine DerivativeSimilar thiazine coreAntimicrobial
6-(Phenyl)Pyrimido[2,1-b] ThiazineVariations in side chainsAnticancer
Thiazine-Based AntidepressantsThiazine ring with different substituentsAntidepressant effects

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